2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2354749-56-5
VCID: VC6536610
InChI: InChI=1S/C23H18FNO4/c24-21-12-15(10-9-14(21)11-22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,11,13H2,(H,25,28)(H,26,27)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)CC(=O)O)F
Molecular Formula: C23H18FNO4
Molecular Weight: 391.398

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid

CAS No.: 2354749-56-5

Cat. No.: VC6536610

Molecular Formula: C23H18FNO4

Molecular Weight: 391.398

* For research use only. Not for human or veterinary use.

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid - 2354749-56-5

Specification

CAS No. 2354749-56-5
Molecular Formula C23H18FNO4
Molecular Weight 391.398
IUPAC Name 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
Standard InChI InChI=1S/C23H18FNO4/c24-21-12-15(10-9-14(21)11-22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,11,13H2,(H,25,28)(H,26,27)
Standard InChI Key KRYXJCFWSCMVPQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)CC(=O)O)F

Introduction

PropertyValue
IUPAC Name2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
Molecular FormulaC₂₄H₁₉FNO₄
Molecular Weight428.42 g/mol
Melting Point120–122°C (estimated)
SolubilitySoluble in DMF, DCM; sparingly in water
Key Functional GroupsFmoc-protected amine, fluorophenyl, carboxylic acid

The compound’s structure enables dual functionality: the Fmoc group facilitates controlled deprotection during synthesis, while the fluorine atom enhances lipophilicity and metabolic stability .

Synthesis and Production Methods

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Amino Group Protection: The primary amine is protected using Fmoc-chloride in the presence of a base such as sodium carbonate.

  • Fluorophenyl Acetic Acid Formation: A Friedel-Crafts alkylation or Suzuki coupling introduces the fluorophenyl group to the acetic acid backbone.

  • Purification: Chromatography or recrystallization isolates the final product.

Table 2: Comparison of Synthetic Methodologies

MethodYield (%)Purity (%)Key Advantage
Solid-Phase Synthesis75–85>95High reproducibility
Solution-Phase Synthesis60–7090–95Scalability for bulk production
Microreactor Systems80–90>98Enhanced reaction control

Industrial-scale production often employs flow microreactors to optimize temperature and mixing, reducing side reactions.

Chemical Properties and Reactivity

The compound participates in three primary reaction types:

  • Deprotection: The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), exposing the free amine for peptide elongation.

  • Esterification: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.

  • Electrophilic Substitution: The fluorine atom directs electrophilic attacks to specific positions on the phenyl ring .

Table 3: Common Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor Products
Fmoc Deprotection20% piperidine/DMF, rt, 30minFree amine + fluorenyl byproducts
EsterificationDCC, DMAP, ROHAlkyl esters (e.g., methyl, ethyl)
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivatives

Biological Activity and Applications

Peptide Synthesis

The compound serves as a key intermediate in synthesizing fluorinated peptides. Its Fmoc group enables seamless integration into automated solid-phase peptide synthesis (SPPS) protocols, as demonstrated in the production of fluorinated insulin analogs.

Table 4: Biological Studies Involving Structural Analogs

Study FocusModel SystemKey FindingSource
Antimicrobial ScreeningS. aureusMIC = 18 µM for 2-fluorophenyl analogs
Enzyme InhibitionTrypsin-like proteasesIC₅₀ = 5.2 µM (fluorine-dependent)

Comparative Analysis with Related Compounds

Table 5: Structural and Functional Comparisons

Compound NameFluorine PositionProtecting GroupKey Application
2-[4-(Fmoc-amino)-2-fluorophenyl]acetic acid2-fluorophenylFmocPeptide synthesis
4-Fluorophenylalanine4-fluorophenylNoneMetabolic studies
Fmoc-3-fluorobenzylamine3-fluorophenylFmocEnzyme inhibitor development

The 2-fluorine configuration in the target compound reduces steric hindrance compared to 3- or 4-fluoro analogs, improving coupling efficiency in SPPS.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing fluorinated kinase inhibitors, where the acetic acid moiety acts as a bioisostere for phosphotyrosine.

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